molecular formula C9H10O3 B8816734 3-Methyltetrahydrophthalic anhydride CAS No. 23939-62-0

3-Methyltetrahydrophthalic anhydride

Cat. No. B8816734
Key on ui cas rn: 23939-62-0
M. Wt: 166.17 g/mol
InChI Key: LWMIDUUVMLBKQF-UHFFFAOYSA-N
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Patent
US05019599

Procedure details

Maleic anhydride (68.6 parts) and 70 parts of toluene were introduced into a pressure autoclave, and melted at 55° C. Then, 0.162 part of hydroquinone was added, and 130.9 parts (corresponding to 1.1 moles of trans-1,3-pentadiene per mole of maleic anhydride) of crude trans-1,3-pentadiene composed of 40 % of trans-1,3-pentadiene, 20 % of cis-1,3-pentadiene and 40 % of pentanes was continuously added over 6 hours at 50° C. The temperature was then raised to 60° C., and the reaction was carried out for 3 hours. After the reaction, the reaction mixture was distilled at 90° C. under atmospheric pressure to remove volatile components to give 3-methyltetrahydrophthalic anhydride (melting point 61° C.) in a yield of 99 % as a Diels-Alder reaction product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
pentanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[C:8]1([CH:15]=C[C:12](O)=[CH:11][CH:10]=1)O.C=C/C=C/C.C=C/C=C\C>C1(C)C=CC=CC=1>[CH3:12][CH:11]1[CH2:10][CH:8]=[CH:15][CH:2]2[C:1]([O:6][C:4](=[O:5])[CH:3]12)=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Three
Name
Quantity
1.1 mol
Type
reactant
Smiles
C=C\C=C\C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C\C=C\C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C\C=C/C
Step Six
Name
pentanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was continuously added over 6 hours at 50° C
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was distilled at 90° C. under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
to remove volatile components

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1C2C(C(=O)OC2=O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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